molecular formula C17H23NO3 B2394192 4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide CAS No. 2320681-50-1

4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide

Cat. No.: B2394192
CAS No.: 2320681-50-1
M. Wt: 289.375
InChI Key: WRMRPNJQTLLBOW-UHFFFAOYSA-N
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Description

4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a methoxyethoxy group and a methylenecyclohexyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxyethoxy group can be introduced through etherification reactions, while the methylenecyclohexyl group is added via cycloaddition or alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.

    Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and kinetics help in understanding its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methoxyethoxy)-N-(4-methylcyclohexyl)benzamide
  • 4-(2-ethoxyethoxy)-N-(4-methylenecyclohexyl)benzamide
  • 4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)aniline

Uniqueness

4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxyethoxy group enhances solubility, while the methylenecyclohexyl group provides structural rigidity and potential for diverse reactivity.

Properties

IUPAC Name

4-(2-methoxyethoxy)-N-(4-methylidenecyclohexyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-13-3-7-15(8-4-13)18-17(19)14-5-9-16(10-6-14)21-12-11-20-2/h5-6,9-10,15H,1,3-4,7-8,11-12H2,2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMRPNJQTLLBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2CCC(=C)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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